molecular formula C12H14ClNO2S B3012858 2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine CAS No. 2034355-07-0

2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B3012858
CAS No.: 2034355-07-0
M. Wt: 271.76
InChI Key: PMDXPPYKOIISLM-UHFFFAOYSA-N
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Description

2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core with a chloro substituent at the 2-position and an oxolane-3-carbonyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves multi-step organic reactions. One common method involves the initial formation of the thieno[3,2-c]pyridine core, followed by the introduction of the chloro and oxolane-3-carbonyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility in research applications.

Scientific Research Applications

2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine: Unique due to its specific substituents and structural configuration.

    Thieno[3,2-c]pyridine derivatives: Other derivatives may have different substituents, leading to varied chemical and biological properties.

    Pyridine derivatives: Compounds with a pyridine core but different heterocyclic systems or substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structure, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2S/c13-11-5-9-6-14(3-1-10(9)17-11)12(15)8-2-4-16-7-8/h5,8H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDXPPYKOIISLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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